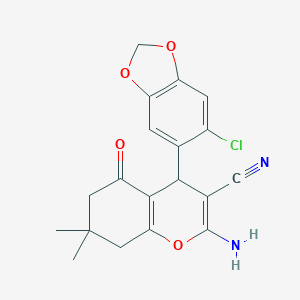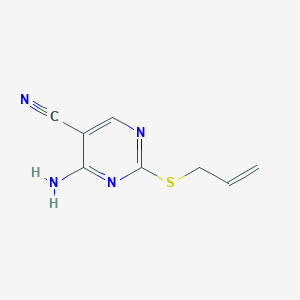![molecular formula C19H15N3OS3 B459582 3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B459582.png)
3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms. The compound also features an amino group, a carboxamide group, and a thiophene ring, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions
Wissenschaftliche Forschungsanwendungen
3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
3-AMINO-N-[4-(METHYLSULFANYL)PHENYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit different biological activities and chemical properties.
Thiophene derivatives: Compounds like suprofen and articaine, which contain a thiophene ring, are known for their pharmacological properties.
Pyridine derivatives: These compounds, such as nicotinamide and isoniazid, are widely used in medicine and exhibit a range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the thieno[2,3-b]pyridine core, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H15N3OS3 |
|---|---|
Molekulargewicht |
397.5g/mol |
IUPAC-Name |
3-amino-N-(4-methylsulfanylphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H15N3OS3/c1-24-12-6-4-11(5-7-12)21-18(23)17-16(20)13-8-9-14(22-19(13)26-17)15-3-2-10-25-15/h2-10H,20H2,1H3,(H,21,23) |
InChI-Schlüssel |
ZHQGCFIBPUJMEG-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N |
Kanonische SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(4-isopropoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459500.png)
![6-Amino-4-(2-chlorophenyl)-3-[(4-methylphenyl)sulfanylmethyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459502.png)
![ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B459503.png)
![ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B459504.png)

![Ethyl 2,4-diamino-1,5-dicyano-3-thia-9-azaspiro[5.5]undeca-1,4-diene-9-carboxylate](/img/structure/B459507.png)
![Ethyl 6-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxycarbonylphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B459508.png)
![6-Amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459509.png)
![3-amino-N-(4-sec-butylphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459514.png)
![1'-acetyl-6-amino-3-[(4-methylphenyl)sulfanylmethyl]spiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile](/img/structure/B459517.png)
![4-amino-1',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile](/img/structure/B459518.png)
![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B459519.png)
![Benzyl 2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B459522.png)
